molecular formula C23H21ClN4O B2591787 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-96-8

4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2591787
CAS No.: 1021093-96-8
M. Wt: 404.9
InChI Key: MJVGNZIQKHSNLF-UHFFFAOYSA-N
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Description

The 1H-pyrazolo[3,4-b]pyridine core of this compound is a privileged scaffold in medicinal chemistry, known for its close structural similitude to purine bases adenine and guanine, which allows it to interact with a variety of enzymatic targets . This specific derivative, 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, features a multi-substituted pattern that is typical of compounds investigated for targeted therapeutic applications. Pyrazolo[3,4-b]pyridines have demonstrated significant interest in drug discovery, particularly in the development of tyrosine kinase inhibitors, and over 300,000 such derivatives have been described in the scientific literature . Furthermore, pyrazole-based biomolecules, in general, are a major focus in the discovery of novel agents for oncology and inflammation, acting through mechanisms such as COX-2 inhibition and induction of cell cycle arrest or apoptosis . The strategic chlorination at the 4-position, combined with the carboxamide moiety, is a common modification to optimize binding affinity and pharmacokinetic properties. This compound is intended for use as a key intermediate or a biological probe in pharmaceutical development, agricultural chemistry, and biochemical research to study enzyme interactions and disease pathways. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-15-8-10-18(11-9-15)28-22-20(16(2)27-28)21(24)19(14-26-22)23(29)25-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGNZIQKHSNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation can be performed using reagents like thionyl chloride and methyl iodide under controlled conditions.

    Attachment of the Phenethyl and p-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using phenethylamine and p-tolylamine as starting materials.

    Formation of the Carboxamide Group: This final step typically involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary based on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways. The pathways affected would depend on the specific interactions between the compound and its target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents on the pyrazole ring, aryl groups, and functional moieties (Table 1).

Table 1: Substituent Effects on Physical Properties

Compound Name (Source) Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight Reference
Target Compound 4-Cl, 3-Me, 1-(p-tolyl), 5-(phenethylamide) Not reported Not reported ~448.9* -
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c, ) 4-Cl, 3-Me, 1-phenyl, 5-(p-tolylamide) 123–125 62 417.1
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ) 4-Cl, 3-Me, 1-(4-Cl-phenyl), 5-(phenylamide) 171–172 68 437.1
L87 (Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, ) 5-carboxylate, sulfonamide chain Not reported Not reported Not reported
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide () 4-Cl, 1,3-dimethyl, 5-carboxamide Not reported Not reported 239.7

*Calculated based on formula C24H22ClN5O.

Key Observations :

  • Melting Points : Chlorine and aromatic substituents (e.g., 3b with 4-chlorophenyl) elevate melting points (171–172°C) compared to p-tolyl derivatives (123–125°C for 3c), likely due to enhanced crystal packing .
  • Synthetic Yields : Yields for analogs in range from 62–71%, suggesting the target compound’s synthesis may require optimization if steric hindrance from phenethylamide reduces efficiency.

Functional Group Comparisons

Carboxamide vs. Carboxylate/Carbonitrile
  • Carboxamide (Target) : The phenethylamide group enhances hydrogen-bonding capacity and solubility compared to esters (e.g., L87’s ethyl carboxylate) or carbonitriles (e.g., compounds in ). This may improve bioavailability in drug candidates .
  • Carbonitrile () : Compounds like 4i (5-carbonitrile) exhibit lower polarity, favoring membrane permeability but reducing aqueous solubility.
Halogen Substitution
  • Chlorine (Target) : The 4-chloro substituent is conserved in many analogs (e.g., 3a–3p in ), contributing to electron-withdrawing effects that stabilize the aromatic system and modulate reactivity .
  • Fluorine () : The compound 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6) incorporates fluorine, which may enhance metabolic stability compared to chlorine .

Biological Activity

The compound 4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

C20H22ClN3O\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_3\text{O}

This compound features a pyrazolo[3,4-b]pyridine core substituted with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, this compound has shown promising results in inhibiting tumor cell proliferation.

Key Findings:

  • IC50 Values: The compound exhibited an IC50 value of approximately 49.85 μM against specific cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action: It has been observed that this compound induces apoptosis in cancer cells and affects cell cycle progression, particularly arresting cells in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways and reduce the activation of microglia in neuroinflammatory models.

Key Findings:

  • Inflammatory Cytokines: The compound has been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .
  • Neuroprotective Effects: It also exhibits protective effects against oxidative stress-induced neurotoxicity .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 (µM) Mechanism
AnticancerA549 (Lung Cancer)49.85Induces apoptosis
AnticancerMCF-7 (Breast Cancer)73–84Cell cycle arrest at G2/M phase
Anti-inflammatoryBV-2 (Microglia)Not specifiedReduces cytokine release
NeuroprotectionHT-22 (Neuroblastoma)Not specifiedProtects against oxidative stress

Study 1: Antitumor Activity

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 and MCF-7, with notable apoptosis induction .

Study 2: Anti-inflammatory Effects

Research by Niculescu-Duvaz et al. focused on the anti-inflammatory properties of pyrazole derivatives. The study indicated that this compound effectively reduced microglial activation and inflammatory markers in LPS-induced models .

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